Product packaging for 26-Homo-calcitriol(Cat. No.:CAS No. 105687-81-8)

26-Homo-calcitriol

Cat. No.: B560702
CAS No.: 105687-81-8
M. Wt: 430.673
InChI Key: QRBVGIIEIQPZJM-HEASHCKFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Synthetic Vitamin D Analogue Research

Research into synthetic vitamin D analogues like 26-Homo-calcitriol is driven by the need to dissociate the potent calcemic effects of calcitriol (B1668218) from its other significant biological actions, such as the regulation of cell growth and differentiation. iiarjournals.org Calcitriol, the hormonally active form of Vitamin D, exhibits a wide range of physiological effects, but its therapeutic application in areas like cancer treatment is often limited by the risk of hypercalcemia. acs.org This has spurred the development of analogues with modified side chains or A-rings to achieve a more selective biological response. acs.org

This compound fits within a class of analogues where the side chain has been structurally altered. Specifically, it is a homologue of calcitriol, featuring an additional methylene (B1212753) group in the side chain. This seemingly minor modification leads to significant changes in its biological activity, a key focus of the research detailed in this article.

Historical Perspectives on the Development of Calcitriol Analogues

The journey into calcitriol analogues began after the identification of calcitriol in 1971. researchgate.net A pivotal discovery in 1981 revealed calcitriol's ability to induce the differentiation of myeloid leukemia cells into normal macrophages. iiarjournals.org However, the high doses required for this effect also caused dangerous levels of calcium in the blood, making it unsuitable as an anti-leukemic drug. iiarjournals.org

This challenge initiated a wave of research by pharmaceutical companies and academic labs to synthesize novel vitamin D analogues. The goal was to create compounds that retained the potent cell-differentiating and anti-proliferative properties of calcitriol while minimizing their impact on calcium metabolism. acs.org This research led to the development of numerous noncalcemic or selectively calcemic analogues, including well-known compounds like Calcipotriol and Tacalcitol, which have found clinical applications. researchgate.netresearchgate.net The exploration of homologated analogues, such as 24-homo and this compound, was a logical progression in this systematic effort to understand the structure-activity relationships of the vitamin D molecule. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O3 B560702 26-Homo-calcitriol CAS No. 105687-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105687-81-8

Molecular Formula

C28H46O3

Molecular Weight

430.673

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H46O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h11-12,19,23-26,29-31H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t19-,23+,24+,25-,26-,27?,28+/m0/s1

InChI Key

QRBVGIIEIQPZJM-HEASHCKFSA-N

SMILES

CCC(C)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Synonyms

26-homo-1,25-dihydroxyvitamin D3

Origin of Product

United States

Chemical and Biological Profile of 26 Homo Calcitriol

Chemical Synthesis and Structure

To create the 26-homo side chain, a key step would involve the extension of the carbon chain of a suitable precursor. This can be achieved through various organic reactions, such as Grignard reactions to add alkyl groups or Wittig reactions to form carbon-carbon double bonds which can then be reduced. The synthesis would start from a known intermediate of the calcitriol (B1668218) synthesis, where the side chain is cleaved and then rebuilt with the desired homologous structure.

Structure:

This compound, also known as 1α,25-dihydroxy-26-homo-vitamin D3, has the same secosteroid backbone as calcitriol, including the 1α- and 3β-hydroxyl groups on the A-ring and the 25-hydroxyl group. The key difference lies in the side chain, which is extended by one methylene (B1212753) group at position 26.

Mechanism of Action

The biological effects of this compound, like other vitamin D compounds, are primarily mediated through its interaction with the nuclear vitamin D receptor (VDR). nih.gov The binding of the ligand to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

Interestingly, despite its altered biological activity profile, this compound has been shown to have a similar binding affinity for the VDR as calcitriol. nih.gov This suggests that the differences in its biological effects are not due to a change in how strongly it binds to the receptor. Instead, the modified side chain may influence the conformation of the VDR-ligand complex, leading to differential recruitment of co-activator and co-repressor proteins. This, in turn, could result in a different pattern of gene expression compared to that induced by calcitriol, explaining the observed dissociation of its biological activities.

Detailed Research Findings

Academic research has highlighted a distinct pattern of biological activity for this compound, particularly in the realms of cell differentiation and calcium metabolism.

One of the most significant findings regarding this compound is its enhanced potency in inducing the differentiation of myeloid leukemia cells. In studies using the human promyelocytic leukemia cell line HL-60, this compound was found to be approximately 10-fold more potent than calcitriol in inducing the differentiation of these cells into monocytes. nih.gov This is a noteworthy observation, as it aligns with the primary goal of developing vitamin D analogues with potent anti-cancer properties.

CompoundRelative Potency in HL-60 Cell Differentiation (vs. Calcitriol)
Calcitriol1
This compound ~10

This table illustrates the comparative potency of this compound and Calcitriol in inducing HL-60 cell differentiation.

Further research has provided a comparative analysis of this compound's effects on calcium metabolism relative to calcitriol.

Intestinal Calcium Transport: In vivo studies in vitamin D-deficient rats have shown that this compound has a similar activity to calcitriol in stimulating intestinal calcium transport. nih.gov

Bone Calcium Mobilization: In contrast to its effect on intestinal calcium transport, this compound is more active than the natural hormone in mobilizing calcium from bone. nih.gov

Bone Resorption: In vitro studies on fetal rat limb bones have indicated that this compound is equipotent to calcitriol in stimulating bone resorption. nih.gov

Biological ActivityThis compound Activity Compared to Calcitriol
VDR Binding AffinitySimilar
Intestinal Calcium TransportSimilar
Bone Calcium MobilizationMore Active
Bone Resorption (in vitro)Equipotent

This table provides a summary of the comparative biological activities of this compound relative to Calcitriol.

This unique profile of high potency in cell differentiation without a corresponding increase in calcemic activity (specifically intestinal calcium absorption) makes this compound a compound of significant interest in the ongoing research for more selective and therapeutically beneficial vitamin D analogues.

Molecular and Cellular Mechanisms of Action of 26 Homo Calcitriol

Vitamin D Receptor (VDR) Interactions

The primary target for calcitriol (B1668218) and its analogs, including 26-Homo-calcitriol, is the Vitamin D Receptor (VDR). This interaction is central to mediating the compound's biological effects.

Non-Genomic Mechanisms of Action

Rapid Cellular Responses Independent of Gene Transcription

Calcitriol and its analogs are known to elicit rapid cellular responses that occur too quickly to be mediated by de novo gene transcription or protein synthesis jcancer.orgnih.govresearchgate.netmdpi.comresearchgate.net. These non-genomic effects are initiated by the interaction of the vitamin D metabolite with specific binding sites on the cell membrane, distinct from the classical intracellular vitamin D Receptor (VDR) nih.govresearchgate.netmdpi.comresearchgate.net. These rapid actions can indirectly influence gene transcription by modulating intracellular signaling pathways that target transcription factors jcancer.org. Such responses include rapid changes in calcium flux, activation of various protein kinases, and modulation of second messenger systems jcancer.orgresearchgate.netresearchgate.net.

Role of Membrane-Associated Receptors (e.g., mVDR, Pdia3)

The rapid, non-genomic activities of vitamin D metabolites are significantly mediated by specific membrane-associated receptors. Prominent among these are the membrane-bound VDR (mVDR) and Protein Disulfide Isomerase A3 (Pdia3), also known as the 1,25-MARRS receptor nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com. These receptors are thought to be integral to signal transduction systems, facilitating quick cellular responses mdpi.com. Studies have indicated that Pdia3 serves as a key membrane receptor for mediating these rapid actions researchgate.net. Evidence suggests that mVDRs are more abundant in cells than their nuclear counterparts, potentially explaining the speed and magnitude of these non-genomic effects mdpi.com. The interaction of vitamin D metabolites with these membrane receptors can lead to rapid increases in intracellular calcium levels and the activation of downstream signaling cascades mdpi.cometsu.edu.

Activation of Intracellular Signaling Pathways (e.g., PKC, PKA, PI3K, PLC)

The non-genomic actions of calcitriol and its analogs are characterized by the swift activation or modulation of critical intracellular signaling pathways. These include the Protein Kinase C (PKC), Protein Kinase A (PKA), Phosphatidylinositol-3 Kinase (PI3K), and Phospholipase C (PLC) pathways jcancer.orgresearchgate.netresearchgate.net. Activation of these pathways, often triggered by membrane receptor interactions, can lead to rapid cellular events such as changes in ion flux and the generation of second messengers jcancer.orgresearchgate.netresearchgate.netmdpi.com. For instance, 1α,25-dihydroxyvitamin D3 has been shown to activate PKC through mechanisms involving PI-PLC and Phospholipase A2 (PLA2), leading to increased intracellular calcium and subsequent activation of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways researchgate.netresearchgate.net. Furthermore, vitamin D analogs have been observed to inhibit pro-proliferative signaling molecules, including phosphorylated extracellular signal-regulated kinase (P-ERK1/2) and phosphorylated Akt (P-AKT), while also reducing the levels of AKT and MEKK-1 nih.govkarger.com.

Cellular and Subcellular Effects

Beyond rapid signaling events, this compound, like calcitriol, influences fundamental cellular processes including differentiation, proliferation, and apoptosis.

Cellular and Subcellular Effects

Induction of Cell Differentiation (e.g., HL-60 cells)

A significant cellular effect of calcitriol and its analogs is the induction of cell differentiation, particularly observed in myeloid leukemia cell lines such as HL-60 jcancer.orgnih.govspandidos-publications.com. Calcitriol promotes the differentiation of HL-60 cells into monocyte-like cells, characterized by changes such as the acquisition of phagocytic activity, the initiation of nitroblue tetrazolium (NBT)-reducing activity, and the appearance of nonspecific acid esterase nih.gov. Notably, 26-homo-1,25-dihydroxyvitamin D3 and related analogs have demonstrated a substantially higher potency in inducing HL-60 cell differentiation compared to calcitriol itself nih.govgoogle.com. These analogs can be up to 10-20 times more potent, achieving higher percentages of differentiated cells at equivalent concentrations nih.govgoogle.com. This pro-differentiating activity is a key aspect of their potential therapeutic application in hematological malignancies.

Table 1: Comparative Potency of Vitamin D Analogs in HL-60 Cell Differentiation

CompoundRelative Potency (vs. Calcitriol)Differentiation Percentage (at specific concentration)Reference(s)
26-homo-1,25-dihydroxyvitamin D310-20 times more potentApproximately 70% nih.govgoogle.com
1,25-dihydroxyvitamin D3 (Calcitriol)1x (Reference)Approximately 47% nih.govgoogle.com

Regulation of Cell Proliferation and Cell Cycle Progression (e.g., p21, p27)

This compound, through its interaction with the VDR and modulation of intracellular signaling, plays a role in regulating cell proliferation and cell cycle progression. Calcitriol and its analogs are known to exert anti-proliferative effects by inducing cell cycle arrest, typically at the G1/S transition phase e-century.usjebms.orgiiarjournals.org. This arrest is closely linked to the modulation of cyclin-dependent kinase inhibitors (CKIs), specifically p21 and p27 nih.govkarger.come-century.usjebms.orgiiarjournals.org. Treatment with calcitriol or its analogs often leads to an increase in the expression levels of p21 and p27, which function by inhibiting cyclin-dependent kinase (CDK) complexes, thereby halting cell cycle progression karger.come-century.usjebms.orgiiarjournals.org. For example, calcitriol treatment in PANC-1 cells resulted in the upregulation of p21 and p27, contributing to G1/S phase cell cycle arrest e-century.us. Conversely, some studies have noted a decrease in p21 mRNA and protein levels with certain vitamin D analogs, which has been attributed to their pro-differentiation activities karger.com.

Table 2: Modulation of Cell Cycle Regulators by Vitamin D Analogs

CompoundTarget ProteinEffect on Protein LevelCell Type (Example)Reference(s)
Calcitriolp21Up-regulatedPANC-1 e-century.us
Calcitriolp27Up-regulatedPANC-1 e-century.us
Vitamin D Analogs (e.g., Paricalcitol, QW)p21Decreased mRNA/proteinSCC cells karger.com
Vitamin D Analogs (e.g., Paricalcitol, QW)p27Increased proteinSCC cells karger.com

Induction of Apoptosis and Modulation of Apoptotic Markers (e.g., Bcl-2, Bax, PARP)

Calcitriol and its analogs can also induce programmed cell death, or apoptosis, in various cell types jcancer.orgnih.govkarger.come-century.us. This process is often accompanied by significant alterations in the expression of key apoptosis-regulating proteins, such as members of the B-cell lymphoma 2 (Bcl-2) family. Specifically, vitamin D compounds have been associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to an altered Bax/Bcl-2 ratio that favors cell death nih.govjcancer.orgresearchgate.net. Bax promotes apoptosis by disrupting mitochondrial membrane integrity, while Bcl-2 inhibits this process researchgate.netresearchgate.netnih.gov. The induction of apoptosis by calcitriol is also frequently marked by the cleavage of Poly(ADP-ribose) polymerase (PARP) and activation of caspases, which are executioner proteins in the apoptotic cascade nih.govkarger.comresearchgate.net. While some studies report a clear increase in the Bax/Bcl-2 ratio, others have observed less pronounced or variable changes in this ratio depending on the cell line and experimental conditions e-century.us.

Table 3: Modulation of Apoptosis Markers by Vitamin D Analogs

CompoundTarget ProteinEffect on Protein LevelBax/Bcl-2 RatioCell Type (Example)Reference(s)
CalcitriolBcl-2DecreasedDecreasedHL-60, NB4 jcancer.orgresearchgate.net
CalcitriolBaxIncreasedIncreasedHL-60, NB4 jcancer.orgresearchgate.net
CalcitriolBax/Bcl-2Not obviously changedDeclinedPANC-1 e-century.us

Structure Activity Relationships Sar of 26 Homo Calcitriol Analogs

Impact of 26-Homologation on Biological Activity

The 26-homologation, the addition of a carbon atom at the C-26 position of the vitamin D side chain, has been a key modification in the development of vitamin D analogs. This structural change has demonstrated differential effects on various biological activities.

The 26-homo-analogs, such as 26-homo-1,25-dihydroxyvitamin D3, have shown increased potency in inducing cell differentiation compared to the natural hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3). Studies using human promyelocytic leukemia cells (HL-60) have reported that 26-homo-analogs are approximately 10-fold more potent in inducing differentiation into the monocytic phenotype than calcitriol nih.govnih.gov. These analogs promote differentiation markers such as phagocytosis and the reduction of nitroblue tetrazolium nih.gov.

Analog TypeCell Differentiation Potency (vs. Calcitriol)Reference
26-homo-1,25-dihydroxyvitamin D3~10-fold more potent nih.govnih.gov
24-homo-1,25-dihydroxyvitamin D3~10-fold more potent nih.govnih.gov
24,24-dihomo-1,25-dihydroxyvitamin D3Equipotent nih.gov

Despite the enhanced biological potency in cell differentiation, the 26-homologation does not necessarily translate to increased binding affinity for the Vitamin D Receptor (VDR). Research indicates that 24-homo- and 26-homo-1,25-dihydroxyvitamin D3 analogs exhibit similar effectiveness to calcitriol in displacing radiolabeled hormone from the VDR in rat intestine and HL-60 cells nih.gov. This suggests that the increased potency in differentiation may be mediated through mechanisms other than enhanced VDR binding affinity, or that subtle conformational changes induced by the modification are more critical for functional output than direct binding affinity alone nih.gov.

In preclinical models, the effects of 26-homo-analogs on calcium metabolism have been investigated. While these analogs show activity similar to calcitriol in stimulating intestinal calcium transport in vitamin D-deficient rats, their impact on bone calcium mobilization differs. 26-homo-derivatives have been found to be more active than calcitriol in mobilizing calcium from bone, whereas 24-homo-analogs are significantly less active nih.gov. This dissociation between intestinal calcium transport and bone calcium mobilization highlights the nuanced SAR of these compounds.

Stereochemical Considerations and Their Functional Implications (e.g., C20 configuration)tandfonline.com

The stereochemistry at the C-20 position of the vitamin D side chain is a critical determinant of VDR binding and transcriptional activity. Analogs with a 20-epi configuration (inverted stereochemistry at C-20) are often found to be significantly more potent transcriptionally than the natural hormone researchgate.netmdpi.com. For instance, 20-epi analogs can be 100-10,000 times more potent transcriptionally than calcitriol researchgate.net. These modifications can lead to distinct VDR conformations that enhance interactions with coactivators, thereby increasing transcriptional activity researchgate.netmdpi.com. The precise stereochemistry at C-20 influences how the analog fits into the VDR ligand-binding pocket, affecting the recruitment of coactivator proteins and ultimately the downstream gene expression mdpi.com.

Side Chain Modifications and Their Influence on VDR Agonismtandfonline.com

Modifications to the vitamin D side chain, beyond the 26-homologation, have been extensively explored to modulate VDR agonism. These include introducing unsaturation (e.g., delta-22, 24), rigidifying the side chain, or altering its length and branching. For example, analogs with extended and rigidified side chains, such as those with conjugated dienes, have shown differentiation and antiproliferative activity nih.gov. Terminal hydroxylation of side chain groups can also increase VDR binding potential acs.org. The development of Gemini analogs, which are double side-chain modified, has allowed for a detailed assessment of steric requirements within the VDR ligand-binding pocket mdpi.com. Some side-chain modifications can lead to analogs that are more potent differentiating agents with reduced calcemic action compared to calcitriol mdpi.com.

A-Ring Structural Alterations and Resulting Functional Outcomesacs.orgmdpi.com

Alterations to the A-ring of the vitamin D molecule, particularly the hydroxyl groups at C-1 and C-3 and the orientation of the 19-methylene group, are crucial for VDR binding and activity doi.orgmdpi.com. Modifications here can significantly impact functional outcomes. For example, analogs with a 5,6-trans geometry of the A-ring have shown advantages in enhancing anti-proliferative activity mdpi.com. Studies have also explored modifications such as a 2-methylene group or substitutions on the A-ring, aiming to optimize VDR binding affinity and modulate metabolic stability acs.orgmdpi.com. The A-ring conformation is considered most crucial for VDR binding, while modifications to the D-ring or side chain primarily influence biological potency by altering pharmacokinetics or catabolism core.ac.uk.

Compound List:

26-Homo-calcitriol (26-homo-1,25-dihydroxyvitamin D3)

Calcitriol (1,25-dihydroxyvitamin D3)

24-homo-1,25-dihydroxyvitamin D3

24,24-dihomo-1,25-dihydroxyvitamin D3

delta 22-24-homo-1,25-dihydroxyvitamin D3

delta 22-26-homo-1,25-dihydroxyvitamin D3

delta 22-24,24,24-trihomo-1,25-dihydroxyvitamin D3

PRI-1906

PRI-1907

PRI-1917

PRI-2191

Gemini series analogs

BXL-62

Gemini-72

KH 1060

D-Ring Cleavage and Enlargement Effects on Biological Activity

Research into the structural requirements for vitamin D's biological activity has revealed that the integrity of the natural CD-ring system is not absolute. Significant modifications, including the cleavage or complete replacement of the D-ring, can lead to analogs with potent biological effects.

Nonsteroidal analogs that feature substantial alterations in the central C/D-ring region, such as those lacking the full five-membered D ring (C-ring analogs) or the full six-membered C ring (D-ring analogs), have demonstrated enhanced potency. These modified structures can act as more effective inhibitors of cell proliferation and more potent inducers of cell differentiation compared to calcitriol itself nih.gov. In some cases, replacing the natural CD-ring structure with alternative ring systems, such as an E-ring, has been shown to maintain biological activity, indicating that the precise steroidal conformation of the CD-rings is not mandatory for VDR (Vitamin D Receptor) interaction and subsequent signaling nih.gov.

Furthermore, specific D-ring analogs, particularly those incorporating fluorine atoms in their side chains, have exhibited markedly increased antiproliferative actions on various cancer cell lines. These modifications can also influence the calcemic effects, with some analogs showing a more favorable separation of antiproliferative and calcemic activities than the parent hormone csic.es. The enhanced intrinsic activity observed in these analogs is often attributed to their ability to induce specific conformational changes in the VDR, leading to a more stable receptor-ligand complex nih.gov.

Table 1: Impact of D-Ring Modifications on Vitamin D Analog Activity

Analog Type/ModificationKey Structural ChangePrimary Biological Effect ObservedComparison to Calcitriol (1α,25(OH)2D3)Reference(s)
Nonsteroidal C-ring analogsLacks full C and D ringsPotent inhibition of cell proliferation; induction of cell differentiationMore potent nih.gov
Nonsteroidal D-ring analogsLacks full C and D ringsPotent inhibition of cell proliferation; induction of cell differentiationMore potent nih.gov
Analogs with E-ring (replacing CD-rings)Replaces natural CD-rings with an E-ring structureMaintains biological activityComparable/Modified nih.gov
Fluorinated D-ring analogs (e.g., CD578, WU515)D-ring modification with fluorinated side chainsIncreased antiproliferative action; potent differentiation inductionHigher antiproliferative activity csic.es
Analogs with modified CD-ring systemVarious structural changes in the central CD-ring regionAltered biological actions, including enhanced differentiationVaried csic.es

Fluorine Substitutions and Resultant Pharmacological Profiles

A-Ring Fluorination: Substitution of the crucial 1α-hydroxyl group with a fluorine atom (e.g., 1α-F-25(OH)2D3) generally leads to a marked diminution in biological activity. Similarly, the presence of fluorine atoms at both C-1 and C-25 positions (1,25(F)2(OH)2D3) renders the compound devoid of activity. However, fluorine substitutions on the A-ring, such as 2β-fluoro-1α(OH)D3, have been reported to increase biological activity, potentially by altering the A-ring conformation and the pKa of adjacent hydroxyl groups acs.orgmdpi.com. Fluorinated analogs like 4,4-difluoro-1α,25-dihydroxyvitamin D3 and 19-fluoro-1α,25-dihydroxyvitamin D3 have also been synthesized and utilized as probes for studying the VDR-bound A-ring conformation nih.gov.

Side-Chain Fluorination: Fluorination of the vitamin D side chain offers significant opportunities to enhance potency, selectivity, and metabolic stability. For instance, geminal fluorination at C26 and C27, as seen in 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3, has been shown to increase cell differentiating activity and calcemic activity eur.nl. This specific hexafluoro (B1673141) analog demonstrated higher potency and a longer duration of action compared to calcitriol researchgate.net.

Fluorine atoms introduced at various positions along the side chain, such as C22, C23, and C24, can influence susceptibility to metabolic degradation by enzymes like CYP24A1. Analogs with fluorine at C22, for example, have shown increased stability against this enzyme researchgate.net. The presence of fluorine atoms within the side chain can also lead to additional favorable interactions with specific amino acid residues in the VDR ligand-binding pocket, potentially resulting in stronger VDR-coactivator interactions and thus enhanced biological potency csic.es.

Table 2: Impact of Fluorine Substitutions on Vitamin D Analog Activity

Analog/ModificationPosition of FluorineType of SubstitutionPrimary Biological Effect ObservedComparison to Calcitriol (1α,25(OH)2D3)Reference(s)
1α-F-25(OH)2D3C-1Single fluorine atomMarkedly diminished biological activityReduced acs.org
1,25(F)2(OH)2D3C-1 and C-25Fluorine atoms at both positionsDevoid of all biological activityNone acs.org
2β-fluoro-1α(OH)D3C-2Single fluorine atomIncreased biological activityIncreased mdpi.com
26,26,26,27,27,27-hexafluoro-1,25(OH)2D3C-26, C-27 (side chain)Hexafluoroisopropanol unitHigher potency, longer duration of action, increased cell differentiating activityHigher potency and duration researchgate.net
C22-fluoro-25(OH)D3C-22 (side chain)Single fluorine atomIncreased stability against hCYP24A1 metabolismIncreased metabolic stability researchgate.net
4,4-difluoro-1α,25-dihydroxyvitamin D3C-4 (A-ring)Geminal fluorine atomsUsed as a probe for VDR-bound A-ring conformationProbe utility nih.gov
Analogs with side chain fluorine atomsSide chainVarious fluorine substitutionsAdditional contacts with VDR residues, potentially stronger VDR-coactivator interactionsEnhanced receptor interactions csic.es
26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3C26, C27 (side chain)Hexafluoro substitutionMore active and longer duration of action than native hormoneMore active, longer half-life researchgate.net
22-fluoro-25-hydroxyvitamin D3C22 (side chain)Fluorine substitutionMore stable against hCYP24A1 metabolism compared to non-fluorinated counterpartsIncreased metabolic stability researchgate.net

Compound List:

1α,25-dihydroxyvitamin D3 (Calcitriol)

Nonsteroidal C-ring analogs

Nonsteroidal D-ring analogs

CD-ring modified analogs

19-nor-16-ene-26,27-bishomo C-ring analog

KS 176

CD578

WU515

WY1113

1β,25(OH)2D3

1α-F,25(OH)2D3

1,25(F)2(OH)2D3

1α,25(OH)2-3-deoxy-D3

2α-methyl-1,25(OH)2D3

2β-methyl-1,25(OH)2D3

2α-ethyl-1,25(OH)2D3

2α-propyl-1,25(OH)2D3

2α-(3′-Hydroxypropyl)-1,25(OH)2D3

2β-(3′-hydroxypropyl)-1,25(OH)2D3

2α-hydroxypropoxy-1,25(OH)2D3

2β-hydroxypropoxy-1,25(OH)2D3

1β-hydroxymethyl-16-ene-24,24-F2-26,27-bishomo-25(OH)2D3 (QW-1624-F2-2)

1α-fluor-16-ene-20-epi-23-ene-26,27-bishomo-25(OH)2D3 (Ro-26.9228)

2-methylene-1,25(OH)2D3

2β-fluoro-1α(OH)D3

23-fluorinated VD3 analogs

23,23-difluoro-1α,25(OH)2D3

(23R)-23,26,26,26,27,27,27-heptafluoro-1α,25(OH)2D3

(23S)-23,26,26,26,27,27,27-heptafluoro-1α,25(OH)2D3

4,4-difluoro-1α,25-dihydroxyvitamin D3

(10Z)-19-fluoro-1α,25-dihydroxyvitamin D3

(10E)-19-fluoro-1α,25-dihydroxyvitamin D3

26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3

22-oxa-calcitriol

22-oxa vitamin D analogs

2β-(3-hydroxypropoxy)-calcitriol (ED-71)

Falecalcitriol

24-Homologated 1,25-dihydroxyvitamin D3 compounds

22-fluoro-25-hydroxyvitamin D3

24-fluoro-CD-rings

C22-fluoro-CD-rings

20-epi-Eldecalcitol

Eldecalcitol

EB 1089

25-carboxylic acid derivatives in the vitamin d series

Preclinical Pharmacokinetics and Metabolic Fate of 26 Homo Calcitriol

Metabolic Pathways and Enzymes Involved in Degradation

The metabolism of vitamin D compounds, including calcitriol (B1668218), is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP24A1 playing a central role in the catabolism of the active hormonal form.

Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP24A1)

Cytochrome P450 family 24 subfamily A member 1 (CYP24A1) is recognized as the principal enzyme responsible for initiating the catabolic degradation of calcitriol uniprot.orgreactome.orgnih.gov. This enzyme catalyzes the hydroxylation of calcitriol, typically starting at the C-24 position, followed by a series of oxidative steps. This pathway leads to the formation of calcitroic acid, a water-soluble metabolite that is ultimately excreted uniprot.orgreactome.orgnih.govprobes-drugs.org. CYP24A1 also exhibits 23-hydroxylase activity, which can initiate a different catabolic route leading to the formation of lactone metabolites uniprot.orgnih.gov.

Given the structural similarity between 26-Homo-calcitriol and calcitriol, it is highly probable that CYP24A1 would also be involved in the metabolic inactivation of this compound. Analogous to calcitriol, CYP24A1 is expected to mediate hydroxylation and subsequent oxidative modifications of the side chain of this compound, thereby reducing its biological activity and facilitating its excretion.

Identification of Major Metabolites (e.g., Vitamin D3-26,23-lactone, Calcitroic Acid)

The major catabolic metabolites of calcitriol identified in metabolic studies include calcitroic acid and vitamin D3-26,23-lactone uniprot.orgprobes-drugs.org. Calcitroic acid is formed through a multi-step oxidation pathway initiated by CYP24A1 at the C-24 position uniprot.orgreactome.orgnih.govprobes-drugs.org. The vitamin D3-26,23-lactone is another significant metabolite, often resulting from pathways involving initial hydroxylation at the C-23 position uniprot.orgprobes-drugs.org.

Specific identification of the major metabolites of this compound has not been detailed in the provided literature. However, based on its structural analogy to calcitriol, it is anticipated that this compound would undergo similar metabolic transformations, potentially yielding analogous lactone or carboxylic acid derivatives through side-chain modifications mediated by enzymes like CYP24A1.

Comparative Metabolic Stability with Natural Calcitriol

Direct comparative data on the metabolic stability, such as degradation rates or half-lives, between this compound and natural calcitriol is not available in the reviewed literature. However, research on the related compound, 26-homo-1,25-dihydroxyvitamin D3, has indicated comparable or enhanced biological activity in certain assays compared to calcitriol nih.gov. For instance, 26-homo-1,25-dihydroxyvitamin D3 demonstrated similar effectiveness to calcitriol in displacing tritiated calcitriol from its receptor in rat intestine and HL-60 cells nih.gov. While this suggests similar receptor binding, it does not directly translate to comparative metabolic stability. Further studies would be required to elucidate the precise metabolic stability profile of this compound in comparison to calcitriol.

Analytical Methodologies for 26 Homo Calcitriol Research

Structural Elucidation Techniques

Elemental Analysis

Elemental analysis is a fundamental quantitative chemical analysis technique used to determine the elemental composition of organic compounds. It provides the relative percentages of elements such as carbon (C), hydrogen (H), and nitrogen (N) within a sample. This information is critical for confirming the empirical formula and assessing the purity of synthesized molecules, including vitamin D analogs like 26-Homo-calcitriol. While specific elemental analysis data for this compound was not detailed in the reviewed literature, the technique is routinely employed for characterizing compounds within this chemical class. For instance, elemental analysis has been performed using instruments such as the ThermoScientific FLASH 2000 Organic Elemental Analyzer on calcitriol (B1668218) and its deuterium-labeled derivatives, underscoring its applicability in the analytical research of vitamin D compounds researchgate.net. Such analyses typically involve the controlled combustion of a precisely weighed sample to convert elements into gaseous oxides, which are then measured to determine their respective percentages.

In Vitro Research Models and Applications

Molecular Profiling and Omics Analyses

Direct, comprehensive molecular profiling and omics analyses specifically for 26-Homo-calcitriol are not extensively detailed in the provided literature. However, as a vitamin D analog, its mechanism of action is understood to involve binding to the Vitamin D Receptor (VDR). This binding event initiates a cascade that includes VDR dimerization with the Retinoid X Receptor (RXR) and subsequent translocation to the nucleus, where it regulates the expression of numerous target genes nih.govmdpi.comnih.govnih.gov. This VDR-mediated genomic pathway is fundamental to the biological effects of vitamin D compounds.

Studies involving calcitriol (B1668218) and other vitamin D analogs have demonstrated significant modulation of gene and protein expression profiles, influencing cellular differentiation, proliferation, and various metabolic processes nih.govmdpi.comthieme-connect.comjcancer.orge-century.usplos.orgnih.govelifesciences.org. Techniques such as gene expression microarrays and quantitative LC-MS/MS proteomics have been instrumental in identifying these changes, revealing how vitamin D compounds impact cellular functions, including those related to cancer and immune responses nih.govmdpi.comresearchgate.net. While specific omics data for this compound is limited in the reviewed sources, its structural relation to calcitriol suggests it likely engages similar VDR-dependent pathways. The unique activity patterns observed for 26-homo-1,25-dihydroxyvitamin D3, particularly its enhanced bone calcium mobilization, imply that it may elicit distinct or amplified downstream molecular events compared to calcitriol, even if receptor binding affinities are comparable nih.govoup.com.

Non Clinical Animal Model Studies

Assessment of Comparative Efficacy and Biological Activities in Vivo

Non-clinical animal model studies are crucial for evaluating the comparative efficacy and biological activities of vitamin D analogs, such as 26-Homo-calcitriol, against the reference compound, calcitriol (B1668218) (1,25-dihydroxyvitamin D3). These investigations aim to elucidate differential effects on various physiological processes, providing insights into potential therapeutic advantages.

Comparative Efficacy in Stimulating Intestinal Calcium Transport

Studies involving vitamin D-deficient rats have assessed the ability of this compound to stimulate intestinal calcium transport. In these in vivo experiments, this compound demonstrated biological activity that was similar to that of calcitriol in promoting the absorption of calcium from the intestine nih.gov. This suggests that, in this specific physiological context, the structural modification in this compound does not significantly alter its capacity to enhance intestinal calcium uptake compared to the natural hormone nih.gov.

Comparative Efficacy in Calcium Mobilization from Bone

The effect of this compound on calcium mobilization from bone has also been investigated in animal models, providing a comparative analysis against calcitriol. Research indicates that this compound exhibits a greater potency in mobilizing calcium from bone compared to calcitriol nih.gov. This finding suggests a differential activity profile, where the modified structure of this compound may lead to an enhanced effect on bone calcium release nih.gov. For context, both 24-homo- and 26-homo-1,25-dihydroxyvitamin D3 analogues were found to have the same effectiveness as calcitriol in displacing the tritiated hormone from its intracellular receptor in rat intestine or HL-60 cells, indicating that the differences in bone mobilization activity are not solely explained by receptor binding affinity nih.gov.

Summary of Comparative In Vivo Biological Activities

Comparative Studies with Other Vitamin D Receptor Agonists and Calcitriol Analogs

Differential Biological Activities of 26-Homo-calcitriol vs. Calcitriolmdpi.com

Studies have investigated the specific biological activities of this compound (also referred to as 26-homo-1,25-dihydroxyvitamin D3) in comparison to the naturally occurring active form of vitamin D, calcitriol (B1668218) (1,25-dihydroxyvitamin D3).

In vitro studies using HL-60 human promyelocytic leukemia cells have demonstrated that this compound is approximately tenfold more potent than calcitriol in inducing cell differentiation nih.gov. This enhanced differentiation-inducing capacity suggests a potentially more effective application in contexts where cell differentiation is a therapeutic goal.

However, when examining systemic effects in animal models, a more nuanced activity profile emerges. In vivo studies in vitamin D-deficient rats indicated that this compound exhibits similar activity to calcitriol in stimulating intestinal calcium transport nih.gov. In contrast, in the mobilization of calcium from bone, this compound was found to be more active than calcitriol nih.gov. This differential effect on bone calcium versus intestinal calcium transport, alongside its enhanced differentiation potency, highlights a complex structure-activity relationship. Crucially, these differing activities were not explained by variations in receptor binding affinity, as this compound demonstrated the same effectiveness as calcitriol in displacing radiolabeled calcitriol from the vitamin D receptor (VDR) in both rat intestine and HL-60 cells nih.gov.

Biological ActivityThis compound vs. CalcitriolReference
In Vitro
HL-60 Cell Differentiation~10-fold more potent nih.gov
In Vivo
Intestinal Calcium TransportSimilar activity nih.gov
Bone Calcium MobilizationMore active nih.gov
Receptor Binding
VDR Binding Affinity (Displacement)Same effectiveness nih.gov

Head-to-Head Comparisons with Other Synthetic Vitamin D Analogs

Synthetic vitamin D analogs are designed to modulate specific biological pathways, often aiming for improved therapeutic efficacy or reduced side effects compared to calcitriol.

As noted in section 9.1, this compound exhibits a notable potency in inducing differentiation of HL-60 cells, being approximately tenfold more potent than calcitriol nih.gov. While other analogs like EB1089 and KH1060 have also demonstrated extraordinarily enhanced abilities to induce cancer cell differentiation oup.com, direct head-to-head comparisons specifically detailing the differentiation potency of this compound against these particular analogs in the provided literature were not found. However, the established 10-fold increase in potency over calcitriol for this compound in HL-60 differentiation is a significant finding nih.gov.

Information regarding the specific anti-proliferative and apoptotic effects of this compound in direct comparison with other synthetic vitamin D analogs, such as PRI-2191 or EB1089, was not explicitly detailed in the reviewed literature. While other analogs like PRI-2191 and PRI-1906 have shown higher in vitro anti-proliferative activity compared to calcitriol mdpi.com, and analogs such as PRI-2202 and PRI-2205 have demonstrated varying potencies against different cell lines researchgate.net, specific comparative data for this compound in this context is limited within the provided sources.

Future Directions and Research Perspectives for 26 Homo Calcitriol

Advanced Medicinal Chemistry and Rational Drug Design Approaches

The development of novel Vitamin D analogs with improved therapeutic profiles remains a significant area of focus in medicinal chemistry. Future research will likely concentrate on the rational design of 26-Homo-calcitriol derivatives with enhanced selectivity for specific biological targets, aiming to maximize therapeutic efficacy while minimizing potential side effects. Structure-activity relationship (SAR) studies, informed by advanced computational modeling and crystallographic data of the Vitamin D Receptor (VDR), will be crucial in this endeavor conicet.gov.arnih.gov. These approaches aim to fine-tune molecular structures to achieve desired pharmacological properties, such as increased potency, improved metabolic stability, and reduced calcemic activity. The synthesis of analogs with modified side chains or A-ring structures, inspired by successful strategies with other Vitamin D analogs, could lead to compounds with unique therapeutic applications conicet.gov.armdpi.comnih.govmdpi.com.

Exploration of Novel Mechanisms of Action and Unidentified Targets

While the Vitamin D Receptor (VDR) is the primary mediator of Vitamin D's actions, emerging evidence suggests that Vitamin D and its metabolites may exert effects through VDR-independent pathways or interact with as-yet-unidentified targets tandfonline.com. Future research should focus on elucidating these novel mechanisms of action for this compound. This includes investigating its potential interactions with other cellular receptors or signaling molecules that could contribute to its observed effects in various disease models, such as cancer or inflammatory conditions tandfonline.combiorxiv.orgoup.com. Identifying these alternative targets could unlock new therapeutic strategies and provide a more comprehensive understanding of this compound's biological impact.

Development of Innovative In Vitro and In Vivo Research Models

The accurate evaluation of Vitamin D analogs, including this compound, necessitates the development and utilization of sophisticated research models. Future directions include the creation of more refined in vitro systems, such as advanced cell-based assays and organoid models, that better recapitulate human physiology and disease states mdpi.comresearchgate.net. For in vivo studies, genetically modified animal models, such as those deficient in specific Vitamin D metabolic enzymes or VDR, are invaluable for dissecting the compound's specific actions and potential off-target effects mdpi.com. The development of disease-specific animal models that accurately reflect human pathologies, such as various cancer types or metabolic disorders, will be critical for assessing the therapeutic potential of this compound and its derivatives in preclinical settings.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

A comprehensive understanding of this compound's biological effects requires an integrated approach that leverages systems biology and omics technologies. Future research should focus on applying transcriptomics, proteomics, and metabolomics to elucidate the complex molecular networks influenced by the compound xiahepublishing.com. By analyzing global gene expression patterns, protein interactions, and metabolic profiles in response to this compound treatment, researchers can identify key pathways, biomarkers, and potential therapeutic targets. This systems-level analysis can reveal previously unrecognized mechanisms of action and provide a holistic view of how the compound impacts cellular and organismal functions, paving the way for more targeted therapeutic development biorxiv.orgxiahepublishing.comresearchgate.net.

Investigation of Combinatorial Research Strategies with Other Therapeutic Agents

The potentiation of therapeutic effects through combination strategies is a promising avenue for this compound research. Future investigations should explore synergistic interactions between this compound and various established or experimental therapeutic agents across different disease contexts, particularly in oncology and inflammatory diseases e-century.usmdpi.comnih.govjcancer.orgmdpi.com. Studies combining Vitamin D analogs with chemotherapy, targeted therapies, or immunotherapies have shown promise in preclinical models, suggesting that such approaches could overcome drug resistance and enhance treatment efficacy e-century.usmdpi.comnih.govjcancer.orgmdpi.com. Identifying optimal combinations, dosing regimens, and treatment timings will be crucial for translating these findings into clinical practice.

Q & A

Q. How should researchers validate computational predictions of this compound’s binding affinity to VDR?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) with explicit solvent models. Validate via isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and stoichiometry. Compare with X-ray co-crystallography data of VDR-ligand complexes, focusing on hydrophobic pocket interactions .

Ethical and Reproducibility Standards

Q. What documentation is essential for ensuring reproducibility in this compound studies?

  • Methodological Answer : Publish full synthetic protocols (including solvent grades, catalyst lots), raw analytical data (NMR FID files, MS spectra), and statistical code (R/Python scripts) as supplementary materials. Adhere to FAIR data principles: assign DOI to datasets and use controlled vocabularies (e.g., ChEBI IDs) .

Q. How can researchers mitigate bias in preclinical evaluations of this compound’s therapeutic potential?

  • Methodological Answer : Employ blinded scoring for histological/behavioral endpoints. Pre-register animal study protocols (e.g., via OSF) to define primary outcomes. Use randomization software (e.g., Research Randomizer) for treatment allocation. Report negative results in accordance with ARRIVE 2.0 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.